(3-bromo-5-nitrophenyl)hydrazine hydrochloride
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Overview
Description
(3-Bromo-5-nitrophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7BrClN3O2 and a molecular weight of 268.50 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-5-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 3-bromo-5-nitrobenzene with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through recrystallization and other techniques to achieve the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-nitrophenyl)hydrazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted phenylhydrazines, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
(3-Bromo-5-nitrophenyl)hydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-bromo-5-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Nitrophenylhydrazine hydrochloride: Similar in structure but lacks the bromine atom.
4-Bromo-2-nitrophenylhydrazine: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
(3-Bromo-5-nitrophenyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
2407751-62-4 |
---|---|
Molecular Formula |
C6H7BrClN3O2 |
Molecular Weight |
268.5 |
Purity |
0 |
Origin of Product |
United States |
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